Cas no 1987260-68-3 (3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid)

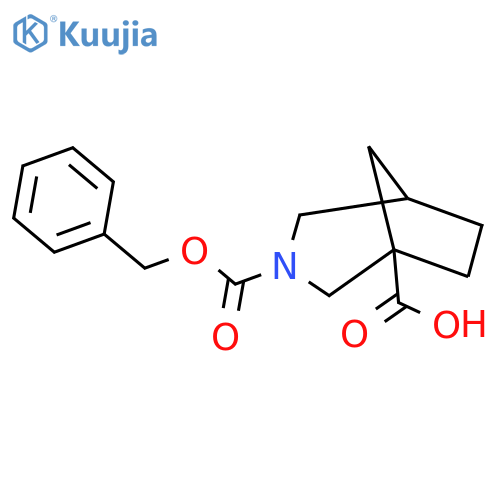

1987260-68-3 structure

商品名:3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid

3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid

- 3-(Phenylmethyl) 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate

- 3-((benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid

- 1987260-68-3

- EN300-19464548

- 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid

- AKOS026739384

-

- インチ: 1S/C16H19NO4/c18-14(19)16-7-6-13(8-16)9-17(11-16)15(20)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)

- InChIKey: ROKWDIKRDQEVEB-UHFFFAOYSA-N

- ほほえんだ: OC(C12CN(C(=O)OCC3C=CC=CC=3)CC(CC1)C2)=O

計算された属性

- せいみつぶんしりょう: 289.13140809g/mol

- どういたいしつりょう: 289.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 419

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.319±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 465.1±38.0 °C(Predicted)

- 酸性度係数(pKa): 4.52±0.20(Predicted)

3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19464548-2.5g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 2.5g |

$3611.0 | 2023-05-25 | ||

| Enamine | EN300-19464548-1g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 1g |

$0.0 | 2023-09-17 | ||

| Enamine | EN300-19464548-1.0g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 1g |

$1844.0 | 2023-05-25 | ||

| Enamine | EN300-19464548-0.25g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 0.25g |

$1696.0 | 2023-05-25 | ||

| Enamine | EN300-19464548-10.0g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 10g |

$7927.0 | 2023-05-25 | ||

| Enamine | EN300-19464548-0.5g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 0.5g |

$1770.0 | 2023-05-25 | ||

| Enamine | EN300-19464548-0.05g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 0.05g |

$1549.0 | 2023-05-25 | ||

| Enamine | EN300-19464548-0.1g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 0.1g |

$1623.0 | 2023-05-25 | ||

| Enamine | EN300-19464548-5.0g |

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |

1987260-68-3 | 5g |

$5345.0 | 2023-05-25 |

3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1987260-68-3 (3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量